molecular formula C16H12BrN5O B3592422 4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE

4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B3592422
M. Wt: 370.20 g/mol
InChI Key: NSIJURZMDSCFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a bromobenzyl group, a benzimidazole core, and an oxadiazole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromobenzyl Group: The benzimidazole intermediate is then alkylated with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzyl bromide: A related compound with similar structural features but different reactivity and applications.

    4-Chlorobenzyl bromide: Another similar compound with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Fluorobenzyl bromide:

Uniqueness

4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to the combination of its benzimidazole core, bromobenzyl group, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[1-[(3-bromophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O/c17-11-5-3-4-10(8-11)9-22-13-7-2-1-6-12(13)19-16(22)14-15(18)21-23-20-14/h1-8H,9H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIJURZMDSCFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Br)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 2
Reactant of Route 2
4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 3
Reactant of Route 3
4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 4
4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 5
Reactant of Route 5
4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 6
4-[1-(3-BROMOBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.